molecular formula C6H6ClN3O B111940 N-(6-Chloropyridazin-3-yl)acetamide CAS No. 14959-31-0

N-(6-Chloropyridazin-3-yl)acetamide

Cat. No. B111940
CAS RN: 14959-31-0
M. Wt: 171.58 g/mol
InChI Key: UNQTYWWIVXWOJT-UHFFFAOYSA-N
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Description

“N-(6-Chloropyridazin-3-yl)acetamide” is a chemical compound with the molecular formula C6H6ClN3O . It has a molecular weight of 171.58 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “N-(6-Chloropyridazin-3-yl)acetamide” is 1S/C6H6ClN3O/c1-4(11)8-6-3-2-5(7)9-10-6/h2-3H,1H3,(H,8,10,11) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(6-Chloropyridazin-3-yl)acetamide” is a solid compound . It has a molecular weight of 171.58 g/mol . The compound’s InChI code is 1S/C6H6ClN3O/c1-4(11)8-6-3-2-5(7)9-10-6/h2-3H,1H3,(H,8,10,11) , which provides a specific description of its molecular structure.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

N-(6-Chloropyridazin-3-yl)acetamide analogs have been studied for their photochemical and thermochemical properties, suggesting potential use as photosensitizers in dye-sensitized solar cells (DSSCs). They exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Additionally, these compounds demonstrate notable nonlinear optical (NLO) activity and have been explored for their ligand interactions with Cyclooxygenase 1 (COX1), indicating potential biological relevance (Mary et al., 2020).

Structure-Activity Relationships in Medicinal Chemistry

These compounds have been investigated for their structure-activity relationships in medicinal chemistry. For example, derivatives of N-(6-Chloropyridazin-3-yl)acetamide have been examined for their stability and efficacy as inhibitors of specific enzymes like PI3Kα and mTOR, crucial for certain therapeutic applications (Stec et al., 2011).

Antibacterial Agents

Several derivatives of N-(6-Chloropyridazin-3-yl)acetamide have been synthesized and tested for their antibacterial activity. These studies have focused on developing new antibacterial agents with a broad spectrum of activity against various microorganisms (Bhoi et al., 2015).

Corrosion Inhibition

Research has also been conducted on the use of N-(6-Chloropyridazin-3-yl)acetamide derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. These studies involve understanding the molecular interactions and efficiency of these compounds in preventing metal corrosion, which has significant industrial applications (Mashuga et al., 2017).

Safety And Hazards

The compound is associated with the GHS06 signal word “Danger” and has hazard statements H301-H311-H331 . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

N-(6-chloropyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c1-4(11)8-6-3-2-5(7)9-10-6/h2-3H,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQTYWWIVXWOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598026
Record name N-(6-Chloropyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Chloropyridazin-3-yl)acetamide

CAS RN

14959-31-0
Record name N-(6-Chloropyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Yu, JPD van Veldhoven, I ME't Hart, AH Kopf… - European Journal of …, 2015 - Elsevier
We synthesized and evaluated a series of compounds for their allosteric modulation at the K v 11.1 (hERG) channel. Most compounds were negative allosteric modulators of [ 3 H]…
Number of citations: 17 www.sciencedirect.com
Z Yu, JPD van Veldhoven… - Allosteric …, 2015 - scholarlypublications …
We synthesized and evaluated a series of compounds for their allosteric modulation at the Kv11. 1 (hERG) channel. Most compounds were negative allosteric modulators of [3H] …

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